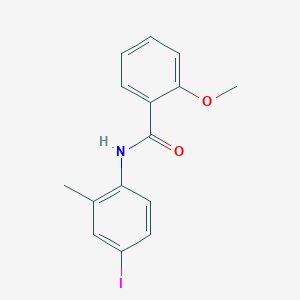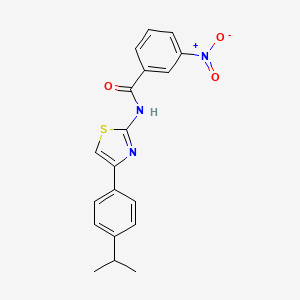
4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-butoxy-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that is presumed to have potential biological activities due to its structural features. Heterocyclic compounds containing the oxadiazole ring are known for their diverse pharmacological properties. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of structurally related compounds, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step processes that typically result in the formation of the desired oxadiazole ring. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides was achieved through the reduction of corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide using sodium borohydride in absolute ethanol . This method could potentially be adapted for the synthesis of this compound by altering the substituents on the oxadiazole ring and the amide moiety.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using a combination of spectroscopic and X-ray crystallographic techniques. For example, the structural characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was performed using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These methods provide detailed information about the molecular geometry, vibrational wavenumbers, and chemical shifts, which are essential for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds like this compound can be inferred from studies on similar structures. The presence of the oxadiazole ring and the amide linkage suggests that the compound could participate in various chemical reactions, including nucleophilic substitution and potential interactions with biological targets. The specific reactivity patterns would depend on the electronic and steric properties of the substituents attached to the core heterocyclic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . These properties are indicative of the compound's reactivity, stability, and potential applications in materials science. The physical properties, such as solubility and melting point, would also be influenced by the molecular structure and can be estimated based on the known properties of similar compounds.
Aplicaciones Científicas De Investigación
Novel RET Kinase Inhibitors for Cancer Therapy
Research has focused on the development of novel RET kinase inhibitors for cancer therapy. Compounds containing the 1,2,4-oxadiazole ring, similar in structure to the compound , have shown potential as lead compounds for further investigation due to their ability to inhibit RET kinase activity both at the molecular and cellular levels, indicating their promise for treating cancers driven by RET mutations (Han et al., 2016).
Organic Electronics and OLED Materials
The synthesis and evaluation of materials containing the 1,3,4-oxadiazole ring for organic electronics, specifically for OLEDs, highlight their significance. These materials, such as bis(1,3,4-oxadiazole) systems, have been used as hole-blocking materials in LEDs to improve device efficiency. The studies demonstrate that these compounds can significantly enhance the performance of OLEDs, making them valuable for future developments in electronic and photonic devices (Wang et al., 2001).
Antimicrobial and Antitubercular Activities
Synthesis and screening of new derivatives containing the oxadiazole ring have revealed compounds with promising antimicrobial and antitubercular activities. These findings suggest the potential for developing new therapeutic agents against resistant strains of bacteria and tuberculosis, offering a pathway for new drug discovery and development efforts (Nayak et al., 2016).
Antioxidant and DNA Protection
Compounds featuring the 1,3,4-oxadiazole moiety have also been evaluated for their antioxidant activity, with some showing excellent protection against DNA damage. This underscores the potential of these compounds in developing therapeutic agents aimed at mitigating oxidative stress and protecting against DNA damage (Bondock et al., 2016).
Propiedades
IUPAC Name |
4-butoxy-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-15-6-4-13(5-7-15)16(23)20-18-22-21-17(25-18)14-8-10-19-11-9-14/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDJGXCQTDWQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

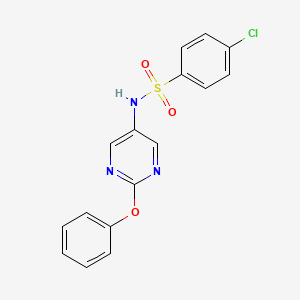
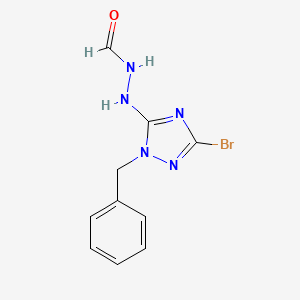

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2529255.png)
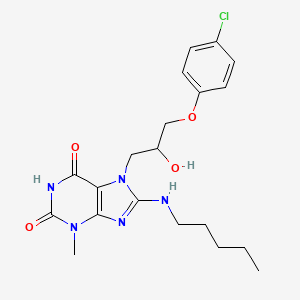
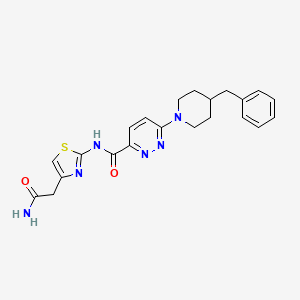
![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)

![N-[(3-Bromophenyl)-cyanomethyl]-2-(3-methoxycyclohexyl)acetamide](/img/structure/B2529264.png)
![N-(4-fluorobenzyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529265.png)
